2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid 2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 157921-79-4
VCID: VC21116606
InChI: InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)
SMILES: C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid

CAS No.: 157921-79-4

Cat. No.: VC21116606

Molecular Formula: C16H14N2O4S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid - 157921-79-4

Specification

CAS No. 157921-79-4
Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
IUPAC Name 2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)
Standard InChI Key YRCDLBWYFVQHKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator